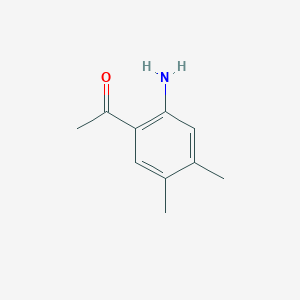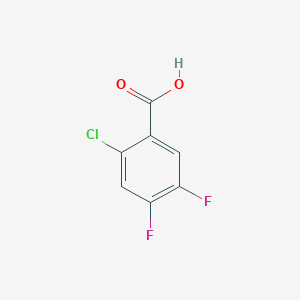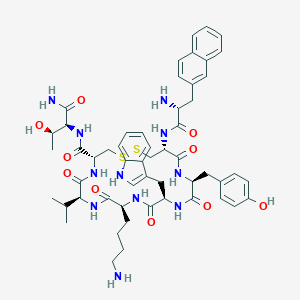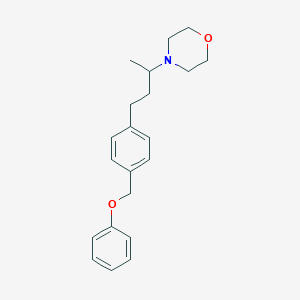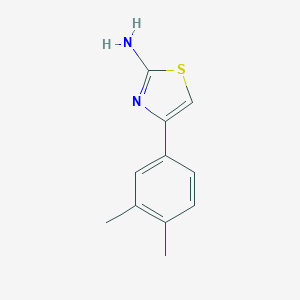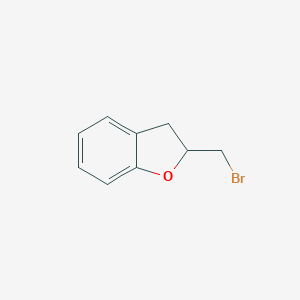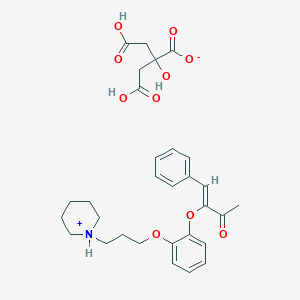![molecular formula C17H16O3 B011907 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate CAS No. 91442-24-9](/img/structure/B11907.png)
2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate
説明
“2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” is a hypothetical compound that would be derived from the esterification of acrylic acid with a 2-([1,1’-Biphenyl]-2-yloxy)ethanol . Acrylates, such as ethyl acrylate, are commonly used in the production of polymers including resins, plastics, rubber, and denture material .
Synthesis Analysis
While specific synthesis methods for “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” are not available, it could potentially be synthesized through the esterification of acrylic acid with a 2-([1,1’-Biphenyl]-2-yloxy)ethanol . This is similar to the synthesis of ethyl acrylate, which is produced by acid-catalysed esterification of acrylic acid .
Molecular Structure Analysis
The molecular structure of “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” would consist of an acrylate group (a carbon double-bonded to an oxygen and single-bonded to another oxygen, which is then bonded to an ethyl group) and a biphenyl group (two benzene rings connected by a single bond) with an oxygen atom linking them .
Chemical Reactions Analysis
Acrylates, including “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate”, can undergo polymerization reactions, forming polymers with various physical and chemical properties . The properties of the resulting polymer can be modified by adjusting the ratios of other acrylates during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” would depend on its structure. Acrylates generally have good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
科学的研究の応用
Polymerization of Acrylic Acid and Its Esters : It is used in the polymerization of acrylic acid and its esters. This is a crucial process in the production of polymers with specific properties (IARC Monographs, 1994).
Study of Exchange Reactions of Polymers : It is useful for studying exchange reactions of polymers with hydroxy and amino compounds. This research is essential for understanding the behavior of polymers in various environments (Khalil, 2006).
Thermal Stabilization of Polymers : A derivative, 2-(1-(2-hydroxy-3,5-di-tert-pentylphenyl)ethyl)-4,6-di-tert-pentylphenyl acrylate (GS), is effective in improving the thermal stability of polymers and preventing oxidative discoloration (Yachigo et al., 1993).
Adhesive Applications in Dentistry : It has applications in dentistry, specifically in self-etching, self-priming one-part adhesives that demonstrate high shear bond strengths on enamel and dentin (Klee & Lehmann, 2010).
Biomaterials and Wastewater Treatment : Polycations based on derivatives like 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate are used in diverse applications ranging from biomaterials to wastewater treatment (Ros et al., 2018).
Polymeric Sensors : A synthesized variant, 2-5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthioethyl acrylate, is used in dual pH and temperature responsive polymeric sensors (Eftekhari‐Sis & Ghahramani, 2015).
Acrylic Acid Recovery : It has potential applications in recovering acrylic acid from industrial wastewater, enhancing environmental protection and resource recovery (Ahmad et al., 2014).
Drug Delivery Systems : It is used in the preparation of drug delivery systems, particularly in the form of microspheres for controlled release of medication (Swamy et al., 2013).
Biomedical Applications : Certain derivatives like thermoresponsive polymers with pendent oligo(ethylene glycol) chains are being explored for biomedical applications, due to their biocompatibility and functional properties (Qiao et al., 2010).
作用機序
The mechanism of action of “2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” would depend on its application. As a monomer, it could undergo polymerization to form a polymer with specific properties. The double bond in the acrylate group allows it to react with other monomers or itself to form long chains .
Safety and Hazards
特性
IUPAC Name |
2-(2-phenylphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQKPWSBFZARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72009-86-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72009-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601320423 | |
| Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72009-86-0, 91442-24-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-ol, ethoxylated, esters with acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


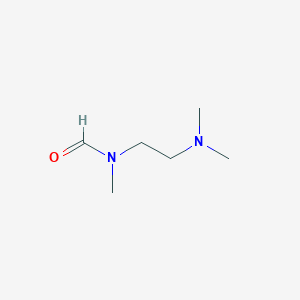
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)
